4,21-Dehydrogeissoschizine is a significant compound in the biosynthesis of various monoterpenoid indole alkaloids (MIAs), particularly those derived from plants in the Rauvolfia genus. This compound serves as an intermediate in the production of several bioactive alkaloids, including geissoschizine, which is a precursor for other important therapeutic agents. The synthesis and transformation of 4,21-dehydrogeissoschizine are crucial for understanding the complex pathways that lead to these alkaloids, which have applications in medicine, particularly in treating cancer and other diseases.
4,21-Dehydrogeissoschizine is primarily derived from the plant Rauvolfia tetraphylla, known for its rich content of various alkaloids. This compound falls under the classification of monoterpenoid indole alkaloids, which are characterized by their unique structures that include both indole and terpenoid components. These compounds are widely studied for their pharmacological properties, including anti-cancer and anti-hypertensive effects.
The synthesis of 4,21-dehydrogeissoschizine can occur through both natural biosynthetic pathways and synthetic methodologies. In plants, it is produced from strictosidine aglycone via a series of enzymatic reactions involving medium-chain dehydrogenase/reductase enzymes. These enzymes facilitate the reduction processes that convert strictosidine into 4,21-dehydrogeissoschizine, which can then be further processed into geissoschizine and other derivatives.
Recent studies have identified specific enzymes involved in this biosynthetic pathway. For instance, geissoschizine synthase has been shown to catalyze the reduction of 4,21-dehydrogeissoschizine into geissoschizine, indicating a well-defined enzymatic route for its synthesis .
The molecular structure of 4,21-dehydrogeissoschizine features a complex arrangement typical of indole alkaloids. Its chemical formula is C₁₉H₂₁N₁O₃, with a molecular weight of approximately 313.38 g/mol. The structure includes multiple stereocenters that contribute to its biological activity and interaction with biological targets.
Spectroscopic techniques such as nuclear magnetic resonance (NMR) and mass spectrometry have been employed to elucidate its structure and confirm its identity during synthesis .
4,21-Dehydrogeissoschizine participates in various chemical reactions that lead to the formation of more complex alkaloids. One key reaction is its reduction to geissoschizine by specific dehydrogenases. This transformation underscores the importance of enzymatic activity in modulating the compound's structure and enhancing its pharmacological properties.
Furthermore, it has been suggested that 4,21-dehydrogeissoschizine can undergo spontaneous rearrangements under certain conditions, leading to the formation of other biologically relevant intermediates .
The mechanism by which 4,21-dehydrogeissoschizine exerts its effects involves its conversion into other active compounds within metabolic pathways. For example, it plays a pivotal role in the biosynthesis of geissoschizine, which is subsequently transformed into various MIAs through further enzymatic reactions.
Research indicates that these transformations are critical for the biological activity associated with MIAs, including their potential anti-cancer effects . The precise mechanisms involve intricate interactions with cellular targets and pathways that modulate physiological responses.
4,21-Dehydrogeissoschizine exhibits several notable physical properties:
Its chemical properties include reactivity with various functional groups due to its multiple stereocenters and nitrogen atom, making it amenable to further chemical modifications.
The primary applications of 4,21-dehydrogeissoschizine lie in pharmacology and medicinal chemistry. Its role as a precursor in the synthesis of therapeutic agents makes it valuable in drug development. Research has highlighted its potential use in creating compounds with anti-cancer properties due to its involvement in pathways leading to bioactive MIAs like vinblastine and vincristine .
In addition to its medicinal applications, studies on 4,21-dehydrogeissoschizine contribute to our understanding of plant biochemistry and the ecological roles of alkaloids in defense mechanisms against herbivores .
4,21-Dehydrogeissoschizine is a pivotal monoterpene indole alkaloid (MIA) intermediate in plant secondary metabolism, serving as a biosynthetic precursor to several major alkaloid classes. Its intricate structure and reactivity underpin its central role in generating structural diversity within the MIA family [2] [3].
4,21-Dehydrogeissoschizine (Chemical Formula: C₂₁H₂₃N₂O₃⁺; Molecular Weight: 351.42 g/mol) possesses defined stereocenters and specific olefin geometries critical to its biochemical reactivity. The compound features two defined stereocenters at positions C-2 and C-12b, assigned as S and S configurations, respectively, based on spectroscopic evidence and biosynthetic relationships. The absolute configuration is denoted as (2S,12bS) [7]. Furthermore, the molecule exhibits two E/Z centers (C-3/C-16 and C-19/C-20), with the ethylidene side chain at C-3 adopting an E configuration (trans geometry) and the methoxycarbonyl-substituted enol moiety at C-16/C-17 adopting a Z configuration relative to the adjacent double bond [3] [7]. This specific geometry, particularly the E-ethylidene group, minimizes A¹,³-strain with the C-16 hydrogen, enforcing a characteristic cis-quinolizidine conformation in the related compound geissoschizine. This conformational bias is essential for enabling the subsequent oxidative cyclization catalyzed by geissoschizine oxidase [2].
4,21-Dehydrogeissoschizine exists as a charged species (an enolized indoleninium ion) under physiological conditions. It is formally described as the dehydrogenated enol tautomer of geissoschizine [6]. The presence of the conjugated system involving the indole nitrogen, the quaternary ammonium, and the enol/carbonyl functionality contributes to significant charge delocalization. This electronic structure renders it highly electrophilic and reactive, facilitating enzymatic reduction to geissoschizine [2] [4]. Molecular modeling and NMR studies indicate that the cis-quinolizidine ring fusion and the E-ethylidene side chain constrain the molecule into a specific three-dimensional fold. This conformation positions reactive centers optimally for enzymatic transformations, particularly the reduction at C-21 by geissoschizine synthase (GS) and the subsequent oxidative rearrangement by geissoschizine oxidase (GO) [2] [4].
Comprehensive NMR analysis (¹H, ¹³C, COSY, HSQC, HMBC) provides definitive characterization of 4,21-dehydrogeissoschizine and allows differentiation from its reduced counterpart, geissoschizine. Key ¹H NMR features include:
¹³C NMR and HMBC correlations confirm the indoleninium nature, the ester carbonyl (δ ~170-175 ppm), the enol/enone system, and the connectivity within the tetracyclic framework. The quaternary carbon at C-21 shows characteristic downfield shifts due to the conjugated system and positive charge [7] [8].
HRMS is crucial for confirming the molecular formula and detecting 4,21-dehydrogeissoschizine in complex mixtures. The protonated molecule [M+H]⁺ is observed at m/z 351.1709 (calculated for C₂₁H₂₃N₂O₃⁺: 351.1708). Characteristic fragment ions arise from:
Currently, no publicly available X-ray crystallographic data exists for 4,21-dehydrogeissoschizine. Its inherent reactivity and instability, particularly as a charged species existing primarily as a biosynthetic intermediate, have hindered crystallization efforts. Structural assignments therefore rely heavily on NMR spectroscopy, computational chemistry, and biosynthetic correlation with structurally characterized downstream products like geissoschizine and akuammicine [2] [3] [4].
4,21-Dehydrogeissoschizine is the direct biosynthetic precursor to geissoschizine, differing by the reduction of the 4,21-double bond and the enol function. This transformation is catalyzed by NADPH-dependent geissoschizine synthase (GS), an alcohol dehydrogenase enzyme [2] [4].
Table 1: Structural Comparison of 4,21-Dehydrogeissoschizine and Geissoschizine
Feature | 4,21-Dehydrogeissoschizine | Geissoschizine |
---|---|---|
Systematic Name | (2S,3E,12bS)-3-Ethylidene-2-[(1Z)-1-hydroxy-3-methoxy-3-oxoprop-1-en-2-yl]-2,3,6,7,12,12b-hexahydro-1H-5λ⁵-indolo[2,3-a]quinolizin-5-ylium | Methyl (19E)-16-(hydroxymethylidene)-4,21-didehydrocoryn-19-en-4-ium-17-oate (Tautomer) |
Molecular Formula | C₂₁H₂₃N₂O₃⁺ | C₂₁H₂₄N₂O₃ (neutral form) |
Key Functional Groups | Enolized indoleninium ion, conjugated enol ester, ethylidene side chain (E) | Enol ester, tetrahydro-β-carboline, ethylidene side chain (E) |
Oxidation State | Higher oxidation state (Unsaturated at C4-N1, enol) | Reduced at C4-N1 (single bond), enol tautomer |
Charge | +1 (Quaternary ammonium) | Neutral (Tertiary amine) |
Core Biosynthetic Role | Branchpoint intermediate formed from strictosidine aglycone | Central precursor for oxidative rearrangement to Strychnos/Aspidosperma/Iboga alkaloids |
The reduction of the 4,21-double bond in 4,21-dehydrogeissoschizine to form geissoschizine (C₂₁H₂₄N₂O₃, [M+H]⁺ m/z 353.1865) converts the reactive indoleninium ion into a tetrahydro-β-carboline system. This reduction significantly alters the molecule's reactivity and conformational flexibility. While 4,21-dehydrogeissoschizine is a charged branchpoint molecule prone to non-enzymatic isomerization, geissoschizine is a neutral species whose specific cis-quinolizidine conformation is essential for the subsequent stereospecific oxidative rearrangement catalyzed by geissoschizine oxidase (GO, CYP71D1V1) to form preakuammicine, the gateway to Strychnos (e.g., strychnine, akuammicine), Aspidosperma (e.g., vindoline, tabersonine), and Iboga (e.g., catharanthine) alkaloids [2] [4].
Table 2: Key Enzymatic Transformations Involving 4,21-Dehydrogeissoschizine
Enzyme | Reaction Catalyzed | Product Formed | Significance |
---|---|---|---|
Strictosidine β-Glucosidase (SGD) | Hydrolysis of strictosidine (glucoside) | Strictosidine aglycone (multiple isomers including 4,21-dehydrogeissoschizine) | Generates the unstable reactive aldehyde precursor to 4,21-dehydrogeissoschizine |
Geissoschizine Synthase (GS) | NADPH-dependent reduction of 4,21-dehydrogeissoschizine | Geissoschizine | Converts the indoleninium into the neutral β-carboline precursor for GO |
Geissoschizine Oxidase (GO) | Oxidative rearrangement of geissoschizine | Preakuammicine (Strychnos precursor) or Stemmadenine-type iminium (Aspidosperma/Iboga precursor) | Key branchpoint enzyme generating scaffolds for major MIA classes |
The structural journey from strictosidine aglycone to 4,21-dehydrogeissoschizine and then to geissoschizine represents the first committed steps towards the structural diversification of complex MIAs. The precise stereochemistry and conformation of geissoschizine, dictated by the reduction step from its precursor, are absolutely critical for the correct functioning of GO and the formation of biologically active alkaloids like the anti-cancer agents vinblastine and vincristine, ultimately derived from preakuammicine [2] [4].
Table 3: Key Monoterpene Indole Alkaloids Derived from 4,21-Dehydrogeissoschizine Biosynthetic Pathway
Alkaloid Class | Representative Examples | Biosynthetic Relationship to 4,21-Dehydrogeissoschizine |
---|---|---|
Corynanthe (Type I) | Geissoschizine, Ajmalicine, Yohimbine | Geissoschizine is the defining member; earlier branchpoints lead to other Type I MIAs |
Strychnos (Type I) | Preakuammicine, Akuammicine, Strychnine | Formed via GO-mediated oxidative rearrangement of geissoschizine |
Aspidosperma (Type II) | Tabersonine, Vindoline, Vinblastine | Formed via stemmadenine-type iminium (from geissoschizine via GO/Redox enzymes) |
Iboga (Type III) | Catharanthine, Ibogaine | Formed via stemmadenine-type iminium (from geissoschizine via GO/Redox enzymes) |
CAS No.: 18766-67-1
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7